molecular formula C11H20Cl4 B13960750 Tetrachloroundecane CAS No. 63981-28-2

Tetrachloroundecane

Katalognummer: B13960750
CAS-Nummer: 63981-28-2
Molekulargewicht: 294.1 g/mol
InChI-Schlüssel: VYOZAWUTWGJHFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrachloroundecane is an organic compound with the molecular formula C₁₁H₂₀Cl₄ and a molecular weight of 294.089 g/mol It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to an undecane backbone

Vorbereitungsmethoden

Tetrachloroundecane can be synthesized through various methods. One common synthetic route involves the chlorination of undecane under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas (Cl₂) and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the undecane molecule. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination .

In industrial settings, this compound can be produced using large-scale chlorination reactors These reactors allow for continuous production, ensuring a consistent supply of the compoundThe resulting product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Tetrachloroundecane undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Tetrachloroundecane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tetrachloroundecane involves its interaction with molecular targets and pathways within biological systems. The compound’s chlorinated structure allows it to interact with cellular membranes and proteins, potentially disrupting normal cellular functions. This interaction can lead to various biological effects, including antimicrobial activity and inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Tetrachloroundecane can be compared with other chlorinated hydrocarbons, such as:

This compound’s uniqueness lies in its specific molecular structure, which provides distinct chemical and biological properties compared to other chlorinated hydrocarbons.

Eigenschaften

CAS-Nummer

63981-28-2

Molekularformel

C11H20Cl4

Molekulargewicht

294.1 g/mol

IUPAC-Name

1,1,1,2-tetrachloroundecane

InChI

InChI=1S/C11H20Cl4/c1-2-3-4-5-6-7-8-9-10(12)11(13,14)15/h10H,2-9H2,1H3

InChI-Schlüssel

VYOZAWUTWGJHFP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(C(Cl)(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.